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Imidazo[1,5-a]pyridin-1-ylmethanamine

Cat. No.: B3030260
CAS No.: 885276-68-6
M. Wt: 147.18
InChI Key: KCMKFQNEDVUKSN-UHFFFAOYSA-N
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Description

General Overview and Significance in Contemporary Chemical Research

The imidazo[1,5-a]pyridine (B1214698) nucleus has garnered increasing attention in recent decades due to its unique chemical structure, versatile optical behaviors, and significant biological properties. rsc.org This class of aromatic heterocycles holds great potential in research areas spanning from materials science to the pharmaceutical industry. rsc.org

Importance as Fused Heterocyclic Compounds

Fused heterocyclic compounds, such as imidazo[1,5-a]pyridines, are organic compounds that contain at least two adjoining rings sharing a pair of atoms. This structural feature creates a more rigid and planar molecular architecture compared to their monocyclic counterparts. This rigidity can be advantageous in the design of molecules intended to interact with specific biological targets. The imidazo[1,5-a]pyridine framework is found in natural products, such as the antibiotic cribrostatin-6, which was isolated from a marine sponge. lew.ro

Academic Relevance in Organic and Medicinal Chemistry

The synthesis of imidazo[1,5-a]pyridine and its derivatives has been a topic of considerable research for many years. rsc.org A multitude of synthetic methods are now available, allowing for the convenient preparation of these compounds from readily accessible starting materials. organic-chemistry.org In medicinal chemistry, the imidazo[1,5-a]pyridine core is recognized as a pharmacophoric scaffold, appearing in many biologically active compounds. beilstein-journals.org Derivatives have been investigated for a wide array of therapeutic applications, including as anticancer agents, antimicrobial compounds, and for their neurological effects. ontosight.ai Some derivatives have also been explored as cardiotonic agents, aromatase inhibitors, and HIV-protease inhibitors. lew.ro

Historical Context of Imidazo[1,5-a]pyridine Research

Research into the imidazopyridine family, a broad class that includes imidazo[1,5-a]pyridines, has a history stretching back to the mid-20th century. nih.gov

Early Synthetic Endeavors and Structural Elucidation

Early synthetic routes to imidazo[1,5-a]pyridines often relied on traditional methods such as Vilsmeier-type cyclizations of N-2-pyridylmethyl amides or the cyclization of N-2-pyridylmethyl thioamides using various reagents. lew.ro These foundational methods paved the way for the development of more efficient and versatile synthetic strategies. Structural elucidation was historically accomplished through classical chemical degradation and spectroscopic methods, which have now been largely supplemented by advanced techniques like single-crystal X-ray crystallography and high-resolution nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Evolution of Research Trajectories in Imidazo[1,5-a]pyridine Chemistry

The focus of research on imidazo[1,5-a]pyridines has evolved significantly over time. While early work was primarily centered on the development of synthetic methodologies, contemporary research has expanded to explore the diverse applications of these compounds. nih.gov There is now considerable interest in their use as fluorophores and in the development of on-off type sensors due to their emissive properties. nih.gov Furthermore, their potential in materials science for applications in organic light-emitting diodes (OLEDs) and as precursors for N-heterocyclic carbenes is an active area of investigation. lew.ro In the pharmaceutical realm, research has shifted from the synthesis of simple analogues to the rational design of complex derivatives targeting specific biological pathways involved in diseases like cancer and inflammatory disorders. rsc.org

Structural Characteristics and Nomenclature of Imidazo[1,5-a]pyridine

The fundamental structure of imidazo[1,5-a]pyridine consists of a five-membered imidazole (B134444) ring fused to a six-membered pyridine (B92270) ring. ontosight.ai The fusion occurs between the 1 and 5 positions of the imidazole ring relative to the pyridine ring. This arrangement results in a planar, bicyclic aromatic system.

The nomenclature of fused heterocyclic systems like imidazo[1,5-a]pyridine follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). acdlabs.com The name is derived by combining the names of the constituent rings, with "imidazo" indicating the imidazole component and "pyridine" indicating the pyridine component. The "[1,5-a]" designation specifies the atoms and bond where the fusion occurs. acdlabs.comslideshare.net Numbering of the fused ring system begins at an atom adjacent to the bridgehead, giving the heteroatoms the lowest possible locants. wordpress.comdspmuranchi.ac.in

Table 1: Key Research Findings on Imidazo[1,5-a]pyridine Derivatives

Area of ResearchKey FindingsReferences
Medicinal ChemistryDerivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. The scaffold is considered a "privileged" structure in drug discovery. ontosight.aibeilstein-journals.orgrsc.org
Organic SynthesisNumerous synthetic methods have been developed, including cyclocondensation, cycloaddition, and transition-metal-free C-H amination reactions. rsc.orgrsc.orgacs.org
Materials ScienceImidazo[1,5-a]pyridines are investigated for their emissive and photophysical properties, with applications in OLEDs, fluorescent probes, and sensors. nih.govlew.romdpi.com
Coordination ChemistryThe scaffold serves as a versatile ligand for various metal ions, leading to the formation of organometallic complexes with unique properties. nih.govresearchgate.net

Table 2: Timeline of Key Developments in Imidazo[1,5-a]pyridine Research

Time PeriodKey DevelopmentsReferences
Mid-20th CenturyInitial synthetic reports and structural studies of the imidazopyridine class of compounds. nih.gov
Late 20th CenturyDevelopment of foundational synthetic methods like Vilsmeier-type cyclizations. Emergence of interest in their medicinal properties. rsc.orglew.ro
Early 21st CenturyExplosion of new, more efficient synthetic methodologies, including microwave-assisted and multi-component reactions. organic-chemistry.orgnih.gov
ContemporaryFocus on applications in materials science (OLEDs, sensors), development as fluorescent probes, and rational design of targeted therapeutic agents. rsc.orgrsc.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B3030260 Imidazo[1,5-a]pyridin-1-ylmethanamine CAS No. 885276-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridin-1-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMKFQNEDVUKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670237
Record name 1-(Imidazo[1,5-a]pyridin-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-68-6
Record name 1-(Imidazo[1,5-a]pyridin-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for Imidazo 1,5 a Pyridin 1 Ylmethanamine and Its Analogues

Cyclization and Cyclocondensation Reactions

The construction of the imidazo[1,5-a]pyridine (B1214698) core is predominantly achieved through reactions that form the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. These methods often involve the cyclization of a nucleophilic 2-(aminomethyl)pyridine precursor with a suitable electrophilic component. beilstein-journals.org

A practical and efficient one-pot synthesis for bis(1-imidazo[1,5-a]pyridyl)arylmethane (BimPy) derivatives has been developed using acid catalysis. bohrium.comrsc.org This approach involves the reaction of imidazo[1,5-a]pyridines with various aldehydes in the presence of an acid catalyst. researchgate.net The resulting BimPy compounds have demonstrated potential cytotoxicity against several human cancer cell lines, including lung adenocarcinoma (SK-LU-1), malignant liver cancer (HepG2), and human breast adenocarcinoma (MCF-7). rsc.orgresearchgate.net

Table 1: Examples of Synthesized Bis(1-imidazo[1,5-a]pyridyl)arylmethanes and Cytotoxicity Data

Compound Aldehyde Used Cancer Cell Line IC₅₀ (µM)
BimPy Derivative 1 Benzaldehyde (B42025) SK-LU-1 5.36
BimPy Derivative 2 4-Chlorobenzaldehyde MCF-7 2.58
BimPy Derivative 3 4-Methoxybenzaldehyde HepG2 Not Specified

Data derived from studies on the cytotoxic potential of newly synthesized BimPy derivatives. researchgate.net

Molecular iodine has been effectively used to promote the synthesis of imidazo[1,5-a]pyridine derivatives. One such method is a transition-metal-free sp3 C-H amination reaction that employs molecular iodine to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines. nih.gov This one-pot process is operationally simple and can be performed on a gram scale. nih.gov

Another iodine-promoted strategy allows for the synthesis of symmetrical bis(1-imidazo[1,5-a]pyridyl)arylmethanes. researchgate.net This method features mild reaction conditions and high atom utilization, starting from accessible materials like 2-aminomethylpyridines and benzaldehydes. researchgate.net A proposed mechanism involves the initial reaction of 2-aminomethylpyridine and benzaldehyde with iodine to form an intermediate, which then undergoes further reaction and cyclization to yield the target product. researchgate.net

Iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols, which are derived from N-2-pyridylmethyl thioamides with aldehydes and ketones, presents another route to imidazo[1,5-a]pyridine structures. rsc.org The outcome of this reaction is highly dependent on the nature of the starting aldehyde or ketone. rsc.orgrsc.org

When N-thioacyl 1,2-aminoalcohols derived from aromatic aldehydes and ketones are used, the reaction primarily yields bis(1-imidazo[1,5-a]pyridyl)arylmethanes. rsc.orgrsc.org Conversely, when the starting materials are derived from aliphatic aldehydes, or when the aminoalcohol is protected with a silyl (B83357) group, the major products are imidazo[1,5-a]pyridine-1-ylalkylalcohols. rsc.orgrsc.org This difference is attributed to the relative ease of elimination of aromatic versus aliphatic aldehydes from the reaction intermediate. rsc.org

Table 2: Product Selectivity in Iodine-Mediated Cyclization of N-thioacyl 1,2-aminoalcohols

Starting Material Derivation Major Product
Aromatic Aldehydes/Ketones Bis(1-imidazo[1,5-a]pyridyl)arylmethanes
Aliphatic Aldehydes Imidazo[1,5-a]pyridine-1-ylalkylalcohols
Silyl-Protected Aminoalcohols Imidazo[1,5-a]pyridine-1-ylalkylalcohols

Source: Organic & Biomolecular Chemistry. rsc.orgrsc.org

A majority of synthetic strategies for imidazo[1,5-a]pyridines rely on the cyclocondensation of a 2-(aminomethyl)pyridine precursor, which acts as the nucleophile, with various electrophilic components to construct the five-membered ring. beilstein-journals.orgresearchgate.net

Classical and widely used methods for synthesizing the imidazo[1,5-a]pyridine scaffold involve the reaction of 2-(aminomethyl)pyridines with common electrophiles such as carboxylic acids, acyl anhydrides, and acyl chlorides. beilstein-journals.orgresearchgate.net These reagents provide the necessary carbon atom to complete the imidazole ring through a cyclocondensation reaction.

A novel synthetic approach utilizes nitroalkanes as the electrophilic component. beilstein-journals.org In the presence of phosphorous acid within a polyphosphoric acid (PPA) medium, nitroalkanes become electrophilically activated. beilstein-journals.orgresearchgate.netku.edu It is proposed that upon heating in PPA, nitroalkanes convert to phosphorylated nitronates, which are strong electrophiles. beilstein-journals.org

The reaction mechanism is thought to begin with a nucleophilic attack by the 2-(aminomethyl)pyridine on the activated nitronate. This is followed by a 5-exo-trig cyclization and subsequent elimination to form the aromatic imidazo[1,5-a]pyridine ring system. beilstein-journals.org This method, while requiring relatively harsh conditions, provides moderate to good yields of the desired products. beilstein-journals.org

Table 3: Optimization of Reaction Conditions for Cyclization of 2-(aminomethyl)pyridine with Nitroethane

Entry Medium Temperature (°C) Time (h) Yield (%)
1 PPA 85% 110 3 4
2 PPA 85% 130 3 13
7 PPA 87% / H₃PO₃ 140 2 43
8 PPA 87% / H₃PO₃ 140 1.5 62
9 PPA 87% / H₃PO₃ 160 2 77

Yields determined by NMR unless otherwise specified. Data from Beilstein Journal of Organic Chemistry. researchgate.net

Reactions Involving (3-Chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine Precursors

A significant advancement in the synthesis of substituted imidazo[1,5-a]pyridines involves the use of (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine as a key intermediate. This precursor provides a direct route to imidazo[1,5-a]pyridine derivatives with specific substitution patterns that are of interest for various applications. The synthesis of this key amine itself starts from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) in a multi-step process. nih.gov

The general synthetic pathway to obtain (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine is a three-step sequence that achieves a total yield of 50%. nih.gov

Conversion with Triphosgene (B27547) and Thiophosgene (B130339)

Once the (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine precursor is obtained, it can be efficiently converted into 3-substituted imidazo[1,5-a]pyridine derivatives through a one-pot reaction with either triphosgene or thiophosgene. nih.gov These reagents serve as carbon electrophiles that facilitate the cyclization to form the imidazole ring.

The reaction with thiophosgene leads to the formation of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol. The reaction conditions, including the solvent, temperature, reaction time, and the number of equivalents of thiophosgene, have been optimized to maximize the yield. Dichloromethane was found to be the most effective solvent, and the best conversion rate was achieved using 1.08 equivalents of thiophosgene in the presence of sodium hydrogen carbonate as a base. nih.gov

Similarly, the reaction of the amine precursor with triphosgene yields 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol. The optimization of this reaction revealed that temperature plays a crucial role, with reactions carried out at 0°C providing better yields than those at -15°C. nih.gov

Table 1: Optimized Conditions for the Synthesis of Imidazo[1,5-a]pyridine Derivatives

ProductReagentSolventBaseTemperatureYield
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiolThiophosgene (1.08 eq)DichloromethaneSodium hydrogen carbonate0°C to RTGood
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-olTriphosgene (0.7 eq)Dichloromethane/WaterSodium hydrogen carbonate0°C to RTModerate

Data sourced from a study on the synthesis of novel imidazo[1,5-a]pyridine derivates. nih.gov

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of heterocyclic compounds, including imidazo[1,5-a]pyridines. These methods avoid the need for pre-functionalized starting materials, offering more efficient and environmentally friendly synthetic routes.

Metal-Free Methylene (B1212753) Insertion for Bis-Imidazo[1,5-a]pyridine Synthesis

A novel, metal-free approach has been developed for the synthesis of bis-imidazo[1,5-a]pyridines through a methylene insertion reaction. nih.gov This strategy utilizes formaldehyde (B43269) as both a carbon source for the methylene bridge and as a solvent, providing a straightforward method to link two imidazo[1,5-a]pyridine molecules. This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction proceeds via the functionalization of the C(sp²)–H bond of the imidazo[1,5-a]pyridine ring. nih.gov The reaction is performed under aerobic conditions at room temperature and has been successfully applied to a wide range of substrates, affording moderate to good yields of the methylene-bridged products. nih.gov

This metal-free approach offers a significant advantage over previous methods that required metal catalysts, inorganic acids, or bases, and often harsh reaction conditions. nih.gov The resulting bis-heteroarene products have also been demonstrated to act as ligands, highlighting the potential applications of this methodology. nih.gov

C(sp²)-H Functionalization Processes

The C(sp²)-H functionalization of the imidazo[1,5-a]pyridine core is a key step in the metal-free methylene insertion strategy. This process allows for the direct formation of a new carbon-carbon bond at an unactivated position of the heterocyclic ring. The reaction is believed to proceed through the electrophilic attack of an in situ generated carbocation from the aldehyde onto the electron-rich imidazo[1,5-a]pyridine ring. nih.gov

Use of Aldehydes as Carbon Sources for Bridging Groups

The scope of the C-H functionalization strategy has been extended beyond formaldehyde to include a variety of other aldehydes, such as alkyl, aryl, and heteroaryl aldehydes. nih.gov This allows for the synthesis of a diverse range of bis(1-imidazo[1,5-a]pyridyl)arylmethanes. The use of different aldehydes introduces a variety of bridging groups between the two imidazo[1,5-a]pyridine units, enabling the fine-tuning of the properties of the final molecules for specific applications, such as in organic materials or as chemical probes. nih.gov

This method contrasts with previous multi-step syntheses or those requiring promoters like iodine. nih.gov The simplicity and metal-free nature of this single-step protocol make it an attractive and practical approach for the synthesis of these complex molecules. nih.gov

Table 2: Examples of Bis-Imidazo[1,5-a]pyridine Derivatives Synthesized via Metal-Free Methylene Insertion

Imidazo[1,5-a]pyridine SubstrateAldehydeProductYield
3-(Pyridin-2-yl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane83%
3-(Perfluorophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane79%
3-(3-Chlorophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane77%

Data represents a selection of synthesized compounds from a study on metal-free C-H functionalization. nih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool in organic synthesis, providing powerful methods for the construction of complex molecules like imidazo[1,5-a]pyridines. These catalytic systems enable transformations that are often difficult or impossible to achieve through classical methods, frequently offering higher efficiency, selectivity, and functional group tolerance.

Oxidative cyclization represents a prominent strategy for the synthesis of imidazo[1,5-a]pyridines, wherein the formation of the imidazole ring is accomplished through an intramolecular C-N bond formation coupled with an oxidation step.

Copper-catalyzed oxidative cyclization has been effectively employed. For instance, a tandem reaction between a pyridine ketone and benzylamine (B48309), catalyzed by copper(II), yields 1,3-diarylated imidazo[1,5-a]pyridines. This process proceeds through a condensation-amination-oxidative dehydrogenation sequence, utilizing environmentally benign molecular oxygen as the oxidant. organic-chemistry.org Another notable copper-catalyzed method involves the aerobic oxidative amination of C(sp³)–H bonds, which allows for the synthesis of imidazo[1,5-a]pyridine-1-carboxylates under mild conditions with a broad substrate scope. rsc.org This approach is particularly atom-economical, using air as the sole oxidant and generating water as the only byproduct. nih.gov

Iron catalysis offers a greener alternative for these transformations. An efficient iron-catalyzed C-H amination has been developed for the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyridines. bohrium.comacs.org This methodology is conducted under aerobic conditions in the green solvent anisole, with water as the only byproduct. bohrium.comacs.orgorganic-chemistry.org The reaction involves the cleavage of four C(sp³)–H bonds and the formation of three C–N bonds, demonstrating high efficiency and atom economy. bohrium.comacs.orgacs.org A simple iron salt, FeCl₃, can be used as the catalyst under ligand-free conditions, with air serving as the sustainable oxidant. acs.org

Table 1: Comparison of Oxidative Cyclization Methodologies

Catalyst System Reactants Key Features Oxidant Ref.
Copper(II) Pyridine ketone, Benzylamine Tandem condensation-amination-oxidative dehydrogenation O₂ organic-chemistry.org
Copper Pyridyl esters, Benzylamine Aerobic oxidative amination of C(sp³)–H bonds; Atom-economical Air rsc.orgnih.gov
Iron(III) chloride 2-Benzylpyridine, Benzylamine Green solvent (anisole); Ligand-free; Cleavage of 4 C-H bonds Air bohrium.comorganic-chemistry.orgacs.org

Transannulation reactions provide an elegant pathway to imidazo[1,5-a]pyridines by rearranging a pre-existing heterocyclic ring into the desired fused imidazole system.

A notable example is the copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines. organic-chemistry.org This transformation proceeds via C(sp³)–H amination, with oxygen as the sole oxidant, offering a rapid and concise route to multifunctionalized imidazo[1,5-a]pyridines. organic-chemistry.org The reaction mechanism is thought to involve radical intermediates. nih.gov

Another significant advancement is the copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines or amino acids. acs.orgacs.org This aerobic oxidative process involves a cascade reaction with good functional group tolerance. acs.org When α-amino acids are used, the reaction proceeds via a decarboxylative oxidative cyclization, further expanding the utility of this methodology. acs.org

Table 2: Overview of Transition Metal-Catalyzed Transannulation Reactions

Catalyst Starting Heterocycle Reagent Key Transformation Ref.
Copper(I) N-heteroaryl aldehyde/ketone Alkylamine C(sp³)–H amination organic-chemistry.orgnih.gov
Copper Pyridotriazole Benzylamine Denitrogenative transannulation acs.orgacs.org
Copper Pyridotriazole α-Amino acid Decarboxylative oxidative cyclization acs.org

Copper catalysis is particularly prevalent in the synthesis of imidazo[1,5-a]pyridines due to the metal's versatile reactivity, low cost, and relatively low toxicity.

A range of copper-catalyzed reactions have been developed, including a copper(II)-catalyzed tandem reaction between pyridine ketones and benzylamines, which proceeds via an efficient condensation-amination-oxidative dehydrogenation process using O₂ as a clean oxidant. organic-chemistry.org Furthermore, a copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds has been established for the synthesis of these heterocycles. rsc.org

A copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines also provides access to 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org More recently, a relay copper-catalyzed reaction has been developed, involving an intermolecular C–O coupling followed by an intramolecular C–N cyclization, starting from phenylalanine and halohydrocarbons. acs.org This strategy allows for the synthesis of imidazo[1,5-a]pyridine derivatives with unique aza quaternary carbon centers. acs.org

Table 3: Selected Copper-Catalyzed Syntheses of Imidazo[1,5-a]pyridines

Catalyst System Reactants Reaction Type Key Features Ref.
Cu(II) Pyridine ketone, Benzylamine Tandem oxidative cyclization Uses O₂ as a clean oxidant organic-chemistry.org
Cu(I) N-heteroaryl aldehyde/ketone, Alkylamine Transannulation C(sp³)–H amination organic-chemistry.orgnih.gov
Cu/I₂ 2-Benzoylpyridine, α-Amino acid Decarboxylative cyclization Forms 1,3-disubstituted products organic-chemistry.org
Cu(OAc)₂ Phenylalanine, Halohydrocarbon Relay C-O/C-N coupling Creates aza quaternary centers acs.org

Iron-catalyzed C-H amination has emerged as a cost-effective and environmentally friendly method for synthesizing imidazole-fused heterocycles. bohrium.comacs.orgorganic-chemistry.orgnih.gov This approach allows for the direct conversion of C-H bonds into C-N bonds, a highly desirable transformation in organic synthesis.

An efficient iron-catalyzed C-H amination for the construction of imidazo[1,5-a]pyridine and related systems has been developed under aerobic conditions. bohrium.comacs.orgorganic-chemistry.orgnih.gov This reaction is conducted in the green solvent anisole, with water as the sole byproduct, highlighting its green chemistry credentials. bohrium.comacs.orgorganic-chemistry.org The transformation is remarkable for its complexity, involving the cleavage of four C(sp³)–H bonds and the formation of three C–N bonds in a single operation. bohrium.comacs.orgacs.orgnih.gov The process utilizes a simple iron salt as the catalyst under ligand-free conditions and employs air as a sustainable oxidant. acs.org

Table 4: Iron-Catalyzed C-H Amination for Imidazo[1,5-a]pyridine Synthesis

Catalyst Reactants Solvent Oxidant Key Features Ref.
FeCl₃ 2-Benzylpyridine, Benzylamine Anisole Air (O₂) Green solvent, ligand-free, water is the only byproduct bohrium.comorganic-chemistry.orgacs.org

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials, are highly valued for their efficiency and atom economy.

An efficient three-component coupling reaction has been developed for the synthesis of imidazo[1,5-a]pyridinium ions. organic-chemistry.orgorganic-chemistry.org This reaction involves the condensation of substituted picolinaldehydes, amines, and formaldehyde under mild conditions, producing the target pyridinium (B92312) ions in high yields. organic-chemistry.orgorganic-chemistry.org

This methodology is highly versatile, allowing for the incorporation of a diverse range of functional groups and chiral substituents, which is particularly useful for creating libraries of compounds for screening purposes. organic-chemistry.orgorganic-chemistry.org The resulting imidazo[1,5-a]pyridinium salts are valuable as precursors to N-heterocyclic carbenes (NHCs), which are important ligands in catalysis. organic-chemistry.org

Table 5: Three-Component Synthesis of Imidazo[1,5-a]pyridinium Ions

Component 1 Component 2 Component 3 Product Key Advantages Ref.
Substituted Picolinaldehyde Amine Formaldehyde Imidazo[1,5-a]pyridinium ion Mild conditions, high yields, functional group diversity organic-chemistry.orgorganic-chemistry.org

One-Pot Syntheses Involving Carboxylic Acids and 2-Methylaminopyridines

A highly efficient one-pot procedure has been developed for the synthesis of various imidazo[1,5-a]pyridines, allowing for the introduction of different substituents at the 1- and 3-positions. researchgate.net This methodology involves the reaction of a carboxylic acid with 2-methylaminopyridines. A key reagent in this process is propane (B168953) phosphoric acid anhydride (B1165640) (T3P®), which serves as a powerful dehydrating agent to facilitate the necessary condensation and cyclization steps. researchgate.net

The reaction is typically carried out in solvents like ethyl acetate (B1210297) or n-butyl acetate at reflux temperatures. researchgate.net The use of T3P® avoids the need for harsh conditions or complex catalysts that are often required in other synthetic routes. researchgate.net This approach represents a streamlined alternative to classical two-step methods that involve the initial formation of an acyl chloride followed by cyclization. semanticscholar.org The one-pot nature of this synthesis significantly improves efficiency by reducing the number of intermediate purification steps, saving time and resources. researchgate.net

Table 1: Key Features of T3P®-Mediated One-Pot Synthesis

Feature Description Source
Reactants Carboxylic acids and 2-methylaminopyridines researchgate.net
Key Reagent Propane Phosphoric Acid Anhydride (T3P®) researchgate.net
Role of Reagent Dehydrating agent for condensation and cyclization researchgate.net
Solvents Ethyl acetate, n-butyl acetate researchgate.net
Conditions Reflux researchgate.net

| Advantage | Simplifies the process from a two-step to a one-pot reaction | researchgate.netsemanticscholar.org |

Simultaneous Carbon-Nitrogen and Carbon-Sulfur Bond Construction in Imidazo[1,5-a]pyridine Analogues

An innovative one-pot method has been established for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine analogues, which uniquely achieves the simultaneous formation of both a carbon-nitrogen (C-N) and a carbon-sulfur (C-S) bond. mdpi.com This iodine-mediated reaction starts from readily accessible materials: 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com

The methodology is distinguished by its mild reaction conditions, broad substrate scope, and high atom economy. mdpi.com It provides a direct route to complex molecules such as 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogues without the need for pre-functionalized substrates or multi-step sequences. mdpi.com This approach is a significant advancement in the synthesis of thio-substituted imidazo[1,5-a]pyridines, which are of interest in medicinal chemistry. mdpi.comresearchgate.net

Table 2: Examples of Imidazo[1,5-a]pyridine Analogues Synthesized via Simultaneous C-N/C-S Bond Formation

Compound Name Structure Yield Source
1-(phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine C₂₀H₁₇N₂S 46% mdpi.com
3-(2-chlorophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine C₁₉H₁₂Cl₂N₂S 78% mdpi.com
3-(2-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine C₁₉H₁₂ClFN₂S 73% mdpi.com

Electrochemical Synthesis Methods

Electrosynthesis has emerged as a powerful and green strategy in organic chemistry, offering an alternative to conventional methods that often rely on chemical oxidants or catalysts. nih.govacs.org This approach uses electrical current to drive chemical reactions, providing a high degree of control and often leading to unique reactivities.

A novel electrochemical method has been developed for the direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines. nih.govacs.orgnih.gov This technique employs a [4+1] tandem sp³(C-H) double amination reaction between pyridine ethylamines and acetophenones. nih.govacs.org Conventionally, the synthesis of these compounds requires a three-step process; however, this electrochemical approach achieves the transformation in a single step. nih.govacs.org

The reaction is conducted in an undivided cell using a graphite (B72142) rod anode and a platinum plate cathode, with ammonium (B1175870) iodide (NH₄I) acting as a redox mediator. nih.govacs.org This indirect electrocatalytic functionalization of the sp³ C-H bonds of inexpensive ketone methyls improves synthesis efficiency and shortens the reaction sequence. nih.govacs.org The method demonstrates good substrate scope and functional-group tolerance, providing modest to good yields. nih.govacs.org Its potential for scalability has been demonstrated in a 10 mmol-scale reaction, highlighting its practical utility for preparing imidazo[1,5-a]pyridines. nih.govacs.org

Table 3: Reaction Parameters for Electrochemical [4+1] Tandem sp³(C-H) Double Amination

Parameter Details Source
Reaction Type [4+1] Tandem sp³(C-H) Double Amination nih.govacs.org
Reactants Pyridine ethylamines and acetophenones nih.govacs.org
Anode Graphite rod nih.govacs.org
Cathode Platinum plate nih.govacs.org
Redox Mediator Ammonium iodide (NH₄I) nih.govacs.org
Current Constant current (e.g., 10 mA) nih.govacs.org

| Key Advantage | One-step synthesis replacing a conventional three-step process | nih.govacs.org |

Iii. Structural Modifications and Derivative Synthesis of Imidazo 1,5 a Pyridin 1 Ylmethanamine Scaffolds

Synthesis of Bis-Imidazo[1,5-a]pyridine Derivatives

Methylene-Bridged Bis-Imidazo[1,5-a]pyridines

A metal-free approach has been developed for the synthesis of methylene-bridged bis-imidazo[1,5-a]pyridines. nih.gov This method utilizes a C(sp²)–H functionalization strategy where formaldehyde (B43269) serves as both the carbon source for the methylene (B1212753) bridge and the solvent. nih.gov This reaction proceeds without a metal catalyst, offering a cost-effective and environmentally friendly route to these complex molecules. nih.gov The process involves the insertion of a methylene group to bridge two imidazo[1,5-a]pyridine (B1214698) molecules, forming a C(sp²)–C(sp³)–H–C(sp²) bond linkage. nih.gov The reaction is effective for a wide range of substrates and can be performed at the gram scale, yielding moderate to good amounts of the desired products. nih.gov

Table 1: Examples of Methylene-Bridged Bis-Imidazo[1,5-a]pyridine Derivatives This table is interactive and created from data within the text.

Compound Name Yield Physical State Melting Point (°C)
Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane nih.gov 79% White Solid 266–268
Bis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane nih.gov 71% Dark Orange Solid 226–228
Bis(3-(2-fluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane nih.gov 70% Green Semi-Solid N/A

Arylmethylene-Bridged Bis-Imidazo[1,5-a]pyridines

The synthesis of arylmethylene-bridged structures, known as bis(1-imidazo[1,5-a]pyridyl)arylmethanes (BimPy), has been achieved through a one-pot, acid-catalyzed method. This efficient approach involves the reaction of imidazo[1,5-a]pyridines with various aromatic aldehydes in the presence of a catalytic amount of trifluoroacetic acid (TFA) under mild conditions. The reaction demonstrates good tolerance for a variety of substituents on the aldehyde, including those with halogen groups. nih.gov

The proposed mechanism begins with the acid-catalyzed reaction of an imidazo[1,5-a]pyridine molecule with the aldehyde to form a secondary alcohol intermediate. This intermediate then undergoes acid-activated dehydration to create an iminium intermediate. A second imidazo[1,5-a]pyridine molecule subsequently attacks this intermediate via a 1,4-addition reaction to yield the final arylmethylene-bridged product. nih.gov This methodology has been successfully applied to a range of aldehydes, producing the desired products in good to excellent yields. nih.gov

Table 2: Synthesis of Arylmethylene-Bridged Bis-Imidazo[1,5-a]pyridines using Various Aldehydes This table is interactive and created from data within the text.

Aldehyde Product Yield
Benzaldehyde (B42025) 95%
4-Methylbenzaldehyde 98%
4-Methoxybenzaldehyde 98%
4-Fluorobenzaldehyde 96%
4-Chlorobenzaldehyde 98%
2,4-Dichlorobenzaldehyde 95%
Thiophene-3-carbaldehyde 98%
Indole-3-carbaldehyde 88%

Functional Group Derivatization

The introduction of specific functional groups onto the imidazo[1,5-a]pyridine scaffold is a key strategy for modifying its chemical properties, such as solubility, and for enabling its use in further chemical synthesis, such as conjugation to other molecules.

Carboxylic Acid Functionalization for Conjugation and Solubility Enhancement

A novel and efficient method for the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids has been reported. This multi-step process begins with the reaction of 2-(aminomethyl)pyridine with acyl chlorides to form an amide intermediate. This intermediate undergoes a one-pot cyclization and acylation treatment with trifluoroacetic anhydride (B1165640) (TFAA) to produce 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones. The final step involves a haloform cleavage of these trifluoroethanone derivatives, which generates the desired imidazo[1,5-a]pyridine-1-carboxylic acids in high yields. This synthetic route provides valuable building blocks for creating derivatives with enhanced solubility or for conjugation to other molecular entities.

Halogenation and Organohalide Derivative Synthesis

Organohalide derivatives of the imidazo[1,5-a]pyridine scaffold have been synthesized through various methods. One approach involves the use of halogenated starting materials. For instance, an efficient synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (B8222196) derivatives has been developed starting from (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine. researchgate.net

Furthermore, halogenated functional groups can be incorporated during the synthesis of more complex structures. In the creation of arylmethylene-bridged bis-imidazo[1,5-a]pyridines, various halogenated benzaldehydes, such as 4-fluorobenzaldehyde, 4-chlorobenzaldehyde, and 2,4-dichlorobenzaldehyde, have been used successfully, leading to products with multiple halogen substituents. nih.gov Similarly, the synthesis of methylene-bridged bis-imidazo[1,5-a]pyridines has been accomplished using precursors like 3-(2-fluorophenyl)imidazo[1,5-a]pyridine, resulting in a final product containing fluorine atoms. nih.gov

Introduction of Sulfenyl Moieties

The introduction of a sulfenyl group, specifically a phenylthio group, at the C1 position of the imidazo[1,5-a]pyridine ring has been accomplished through an efficient, iodine-mediated one-pot reaction. mdpi.comresearchgate.net This method simultaneously constructs new C-N and C-S bonds by reacting 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.comresearchgate.net

The proposed reaction mechanism suggests that the 2-aminomethylpyridine and benzaldehyde first react under the influence of iodine and a peroxide to form an intermediate. researchgate.net Concurrently, the sodium benzenesulfinate (B1229208) is converted to diphenyl disulfide. researchgate.net The subsequent reaction between these intermediates leads to the formation of the 1-(phenylthio)imidazo[1,5-a]pyridine product. researchgate.net This synthetic strategy is noted for its mild reaction conditions, high atom economy, and applicability to a wide range of substrates. mdpi.comresearchgate.net

Table 3: Examples of 1-(Phenylthio)imidazo[1,5-a]pyridine Derivatives This table is interactive and created from data within the text.

R-Group on C3-Phenyl Ring Product Name Yield Physical State
4-tert-butyl 3-(4-(tert-butyl)phenyl)-1-(phenylthio)imidazo[1,5-a]pyridine mdpi.com 46% Green Solid
4-chloro 3-(4-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine mdpi.com 72% Yellow Solid
3-nitro 3-(3-nitrophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine mdpi.com 61% Yellow Solid

Acyl-Functionalization Strategies

The introduction of an acyl group to the imidazo[1,5-a]pyridine scaffold is a key strategy for creating derivatives with diverse applications. nih.gov 3-Acyl imidazo[1,5-a]pyridines are recognized as important pharmacophores in bioactive compounds. nih.gov Traditional synthesis of these skeletons often involves multi-step reactions that can be inefficient and environmentally hazardous. nih.gov

A significant advancement in this area is the development of a one-step electrochemical method for producing 3-acyl imidazo[1,5-a]pyridines. nih.gov This approach utilizes an electrochemical tandem sp3 (C–H) double amination of acetophenones with pyridine (B92270) ethylamines. The reaction is mediated by ammonium (B1175870) iodide and avoids the need for expensive materials or metal catalysts. nih.gov This green and practical method demonstrates good substrate scope and functional-group tolerance, providing modest-to-good yields. nih.gov The process involves a graphite (B72142) rod anode and a platinum plate cathode, operating at a constant current. nih.gov

Electrochemical Synthesis of 3-Acyl Imidazo[1,5-a]pyridines nih.gov
Acetophenone Derivative (1a)Pyridine Ethylamine Derivative (2a)ProductYield (%)
Acetophenonepyridin-2-ylmethanamine3-benzoyl-imidazo[1,5-a]pyridine62 (on 10 mmol scale)
4'-Methylacetophenonepyridin-2-ylmethanamine3-(4-methylbenzoyl)imidazo[1,5-a]pyridine75
4'-Methoxyacetophenonepyridin-2-ylmethanamine3-(4-methoxybenzoyl)imidazo[1,5-a]pyridine71
4'-Chloroacetophenonepyridin-2-ylmethanamine3-(4-chlorobenzoyl)imidazo[1,5-a]pyridine68

Aromatic Ring Substitutions and π-System Extension

Modifications involving aromatic rings on the imidazo[1,5-a]pyridine scaffold significantly influence the molecule's electronic structure and properties.

Effects of 3-Aryl Substitution on Molecular Properties

The substitution of an aryl group at the 3-position of the imidazo[1,5-a]pyridine ring is a common strategy to modulate its properties. researchgate.netrsc.org These substitutions can impact the molecule's nucleophilicity and reactivity. For instance, 3-alkyl(aryl)imidazo[1,5-a]pyridines undergo uncatalyzed electrophilic substitution reactions with ninhydrin (B49086) at the C-1 position, demonstrating the high nucleophilicity of this carbon. researchgate.net

Furthermore, 3-aryl-substituted imidazo[1,5-a]pyridines have been synthesized and utilized as ligands in catalysis. rsc.org The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has been achieved through multi-step pathways involving the coupling of 2-aminomethylpyridine with substituted benzoyl chlorides, followed by cyclization, iodination, and phosphination. rsc.org These ligands have been successfully applied in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. rsc.org

Extension of the π-System through Additional Aryl or Heteroaryl Rings

Extending the π-conjugated system of the imidazo[1,5-a]pyridine core by attaching additional aryl or heteroaryl rings leads to the development of novel materials with unique photophysical properties. nih.govrsc.org This strategy is central to creating donor-π-acceptor (D–π–A) push-pull fluorophores. rsc.org

One such design involves conjugating a 1,3-diphenylimidazo[1,5-a]pyridine donor with a benzilimidazole acceptor through a phenyl spacer. rsc.org These molecules exhibit excellent intramolecular charge transfer (ICT), positive solvatochromism, and a large Stokes shift (around 7000 cm⁻¹). They show strong greenish-yellow emission with high quantum yields. rsc.org The extension of the π-system in these compounds facilitates their use as organic downconverter materials in hybrid white light-emitting diodes (LEDs) and as fluorescent pH sensors. rsc.org The unique bicyclic core of imidazo[1,5-a]pyridine allows for the creation of highly electron-rich, π-delocalized heterocycles. nih.gov

Photophysical Properties of π-Extended Imidazo[1,5-a]pyridine Fluorophores rsc.org
FluorophoreSpacer UnitEmission Max (Solid State)Quantum Yield (Solid State)Application
BPy-1Phenyl~520 nm (Greenish-Yellow)~70%White LEDs, pH sensing
BPy-2Phenyl~520 nm (Greenish-Yellow)~70%White LEDs, pH sensing
BPy-FLDiethylfluorene510 nm (Greenish-Yellow)93%White LEDs, Anticounterfeiting

Thiophene (B33073) Moiety Incorporation

The incorporation of a thiophene ring into heterocyclic scaffolds is a well-established method for modifying electronic properties and biological activity. In the context of related imidazo[1,2-a]pyridine (B132010) systems, thiophene derivatives have been synthesized and evaluated as potent kinase inhibitors for conditions like acute myeloid leukemia. nih.gov For example, compounds featuring a 3-(5-aryl-thiophen-2-yl)imidazo[1,2-a]pyridine core have been developed. The synthesis typically involves Suzuki coupling reactions to attach the aryl group to the thiophene ring, which is already part of the imidazo[1,2-a]pyridine structure. nih.gov While this research focuses on the [1,2-a] isomer, the synthetic principles and the electronic contribution of the thiophene moiety are relevant for designing analogous imidazo[1,5-a]pyridine derivatives.

Iv. Advanced Spectroscopic Characterization and Structural Analysis of Imidazo 1,5 a Pyridin 1 Ylmethanamine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of Imidazo[1,5-a]pyridine (B1214698) derivatives, offering precise insights into the electronic environment of individual protons, carbons, and other magnetically active nuclei like fluorine.

¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of protons within a molecule. For compounds based on the Imidazo[1,5-a]pyridine scaffold, the spectra exhibit characteristic signals for both the heterocyclic core and the substituents.

The protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum. For instance, in various bis(3-substituted-imidazo[1,5-a]pyridin-1-yl)methane derivatives, the proton at position 5 (H-5) often resonates as a doublet around δ 8.06-8.15 ppm, while the protons at positions 6, 7, and 8 appear further upfield, typically between δ 6.40 and 7.60 ppm. nih.gov The coupling constants between these adjacent protons are instrumental in confirming their relative positions.

A key diagnostic signal for this class of compounds is the singlet corresponding to the methylene (B1212753) bridge protons (-CH₂-) connecting the two imidazo[1,5-a]pyridine units or linking the amine group to the C1 position. In several documented examples of bis(imidazo[1,5-a]pyridin-1-yl)methane compounds, this signal appears as a sharp singlet in the range of δ 4.62-4.93 ppm. nih.gov For a simple N-substituted derivative like 1-(benzyl)-imidazo[1,5-a]pyridinium, the methylene protons of the benzyl group resonate at δ 5.60 ppm. amazonaws.com

Table 1: Representative ¹H NMR Spectral Data for Imidazo[1,5-a]pyridine Derivatives.
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methaneH-58.15d7.20 nih.gov
Aromatic (core & phenyl)6.44-7.79m-
-CH₂-4.68s-
Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methaneH-59.99tdJ = 7.28, 1.05 nih.gov
Aromatic (core & pyridyl)6.63-8.64m-
-CH₂-4.93s-

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shift range for carbon is much wider than for protons, often allowing for the resolution of every unique carbon atom. oregonstate.edu

In the Imidazo[1,5-a]pyridine ring system, the carbon atoms of the pyridine moiety typically resonate between δ 110 and 135 ppm, while the carbons of the imidazole (B134444) portion, particularly the quaternary carbons, appear further downfield. nih.govamazonaws.com For example, in bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, the carbon signals for the heterocyclic core are observed at δ 113.1, 117.6, 119.1, 121.1, 128.0, and 136.5 ppm. nih.gov The carbon atom at the junction of the two rings (C-8a) and the carbon bearing the substituent at position 1 (C-1) are also distinctly identifiable.

The signal for the methylene bridge carbon (-CH₂-) is highly characteristic and is typically found significantly upfield, in the range of δ 26-28 ppm for various bis(imidazo[1,5-a]pyridin-1-yl)methane derivatives. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for Imidazo[1,5-a]pyridine Derivatives.
CompoundCarbon AssignmentChemical Shift (δ, ppm)Reference
Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methaneAromatic & Heterocyclic Carbons113.1, 117.6, 119.1, 121.1, 128.0, 128.3, 128.5, 129.0, 130.4, 131.1, 136.5 nih.gov
-CH₂-27.1
Bis(3-(4-methoxyphenyl)imidazo[1,5-a]pyridin-1-yl)methaneAromatic, Heterocyclic & -OCH₃ Carbons55.4, 113.1, 114.5, 117.5, 119.1, 121.1, 122.6, 127.9, 129.6, 130.4, 136.4, 159.9 nih.gov
-CH₂-26.8

For halogenated, specifically fluorinated, derivatives of Imidazo[1,5-a]pyridin-1-ylmethanamine, ¹⁹F NMR is an exceptionally powerful and sensitive analytical technique. researchgate.net It provides direct information about the chemical environment of the fluorine atoms. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an ideal probe for structural confirmation.

In the analysis of bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane, the ¹⁹F NMR spectrum shows distinct multiplets corresponding to the ortho, meta, and para fluorine atoms of the perfluorophenyl ring. These signals were observed in the regions of δ -137.3 to -137.4 ppm, -151.7 to -151.9 ppm, and -160.6 to -160.7 ppm, confirming the presence and substitution pattern of the fluorinated aryl group. nih.gov

Table 3: ¹⁹F NMR Spectral Data for a Halogenated Imidazo[1,5-a]pyridine Derivative.
CompoundFluorine AssignmentChemical Shift (δ, ppm)Reference
Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methaneortho-F-137.3 to -137.4 (m) nih.gov
para-F-151.7 to -151.9 (m)
meta-F-160.6 to -160.7 (m)

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Soft ionization techniques are particularly useful for analyzing the often complex and non-volatile molecules in this class.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds, making it ideal for Imidazo[1,5-a]pyridine derivatives. mdpi.com This method typically generates protonated molecular ions, [M+H]⁺, allowing for the straightforward determination of the molecular weight. The analysis of various substituted bis(imidazo[1,5-a]pyridin-1-yl)methane compounds consistently shows the formation of the [M+H]⁺ ion as the base peak or a major ion in the spectrum, confirming the molecular mass of the synthesized structures. nih.gov

Table 4: Representative ESI-MS Data for Imidazo[1,5-a]pyridine Derivatives.
CompoundIon TypeCalculated m/zFound m/zReference
Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane[M+H]⁺401.1766401.1758 nih.gov
Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane[M+H]⁺403.1671403.1678 nih.gov
3-phenyl-imidazo[1,5-a]pyridinium[M]⁺195.0922195.0914 amazonaws.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental composition. hilarispublisher.comnih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The use of HRMS provides a high degree of confidence in the assigned structure, serving as a definitive confirmation that complements NMR data. researchgate.net

For the Imidazo[1,5-a]pyridine series, HRMS data has been used to confirm the elemental formulas of numerous derivatives. The close agreement between the calculated and experimentally found masses, often to four decimal places, validates the proposed molecular structures. nih.govamazonaws.combeilstein-journals.org

Table 5: Representative High-Resolution Mass Spectrometry (HRMS) Data.
CompoundMolecular FormulaIon TypeCalculated Mass (m/z)Found Mass (m/z)Reference
Bis(3-(benzo[d] amazonaws.commdpi.comdioxol-5-yl)imidazo[1,5-a]pyridin-1-yl)methaneC₂₉H₂₁N₄O₄[M+H]⁺489.1563489.1552 nih.gov
Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methaneC₂₇H₁₁N₄F₁₀[M+H]⁺581.0824581.0826 nih.gov
1-(benzyl)-imidazo[1,5-a]pyridiniumC₁₄H₁₃N₂[M]⁺209.1079209.1074 amazonaws.com

V. Computational and Theoretical Investigations of Imidazo 1,5 a Pyridin 1 Ylmethanamine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for probing the fundamental characteristics of imidazo[1,5-a]pyridine (B1214698) systems. nih.gov These methods allow for the detailed analysis of molecular structures and their inherent electronic properties.

DFT calculations are instrumental in elucidating the relationship between the molecular structure of imidazo[1,5-a]pyridine derivatives and their electronic and optical behaviors. nih.gov A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide vital insights into the molecule's stability and reactivity. scirp.org

For instance, in studies of donor-π-acceptor (D–π–A) fluorophores incorporating the imidazo[1,5-a]pyridine core as the donor, the HOMO is typically localized on the imidazo[1,5-a]pyridine ring. rsc.org This localization indicates that this part of the molecule is electron-rich and susceptible to electrophilic attack or protonation. rsc.org The LUMO, conversely, is localized on the acceptor moiety. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that influences the optical properties of the molecule, such as its absorption and emission wavelengths. scirp.org

DFT is also used to calculate optimized molecular geometries, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. The table below presents an example of such data for a related derivative, illustrating the precision of these computational methods.

BondCalculated/Observed Length (Å)Compound Reference
C1-N11.3958-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one
C1-N21.3538-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one
C1=O1.2358-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one
C1-S1.6848-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione

These theoretical studies enable the precise tuning of absorption and emission properties by making systematic variations to substituent groups attached to the core scaffold. mdpi.com

Beyond electronic properties, DFT calculations are employed to predict various spectroscopic features of imidazo[1,5-a]pyridine systems. Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-Vis absorption spectra by calculating the energies of vertical electronic transitions. nih.gov These theoretical spectra often show good agreement with experimental data and help in assigning specific absorption bands to electronic transitions, such as π–π* or intramolecular charge transfer (ICT) transitions. nih.gov

Furthermore, frequency calculations can predict vibrational spectra (infrared and Raman). This analysis helps in assigning experimentally observed spectral bands to specific molecular vibrations, confirming the structural integrity of a synthesized compound. Such theoretical predictions are invaluable for interpreting complex experimental data and validating molecular structures.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of Imidazo[1,5-a]pyridin-1-ylmethanamine and related systems, exploring their conformational landscapes and charge transfer phenomena.

The biological activity and photophysical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of imidazo[1,5-a]pyridine derivatives reveals the most stable (lowest energy) spatial arrangements of the atoms. The imidazo[1,5-a]pyridine core itself is a rigid, planar scaffold. nih.gov However, the orientation of substituents, such as the -CH₂NH₂ group in this compound or larger aromatic groups in other derivatives, can vary. researchgate.net

For example, in systems where a central phenyl ring connects two imidazo[1,5-a]pyridine units, the phenyl ring is often rotated out of the plane of the heterocyclic cores. researchgate.netmdpi.com Computational studies can quantify the energy barriers to rotation around single bonds, identifying the most probable conformations in different environments. These theoretical structures are often validated by comparison with single-crystal X-ray diffraction data, which provides precise atomic coordinates in the solid state. mdpi.com

The imidazo[1,5-a]pyridine nucleus is an effective electron donor, making it a common component in molecules designed to exhibit intramolecular charge transfer (ICT). rsc.orgrsc.org ICT is a fundamental process in many photophysical applications, where upon photoexcitation, an electron moves from the donor part of the molecule (the imidazo[1,5-a]pyridine core) to an acceptor part, connected via a π-conjugated bridge. rsc.org

Theoretical calculations are crucial for understanding the nature of the ICT state. In some systems, the molecule remains planar in the excited state, leading to a Planar Intramolecular Charge Transfer (PICT) state. In other cases, the molecule may undergo twisting around a single bond in the excited state to form a lower-energy, highly polar Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgresearchgate.net Computational modeling can map the potential energy surface of the excited state, helping to distinguish between PICT and TICT mechanisms and explaining phenomena like dual fluorescence or solvent-dependent emission shifts (solvatochromism). rsc.orgnih.govresearchgate.net

Structure-Property Relationship Studies (Theoretical Frameworks)

A primary goal of computational chemistry is to establish clear structure-property relationships (SPRs), which provide a theoretical framework for designing molecules with desired characteristics. acs.orgnih.gov For the imidazo[1,5-a]pyridine family, theoretical studies have been essential in correlating specific structural modifications with changes in biological activity or photophysical properties. researchgate.netmdpi.com

For example, computational models can predict how adding electron-donating or electron-withdrawing groups at different positions on the imidazo[1,5-a]pyridine ring will alter the HOMO and LUMO energy levels. nih.gov This, in turn, affects the molecule's redox potential, its ability to act as a ligand, and its emission wavelength and quantum yield. mdpi.comnih.gov In medicinal chemistry, these theoretical frameworks guide the optimization of lead compounds by predicting how structural changes might enhance binding to a biological target or improve pharmacokinetic properties. nih.govresearchgate.net By providing a predictive understanding of how molecular structure governs function, these computational approaches accelerate the development of new and improved materials based on the versatile imidazo[1,5-a]pyridine scaffold. nih.gov

Vi. Diverse Academic Applications of Imidazo 1,5 a Pyridin 1 Ylmethanamine and Its Derivatives in Chemical Research

Coordination Chemistry and Ligand Design

The imidazo[1,5-a]pyridine (B1214698) nucleus serves as an excellent platform for the design of novel ligands for transition metal coordination. The presence of multiple nitrogen atoms in the fused-ring system provides versatile binding sites, enabling the formation of stable and diverse organometallic complexes. rsc.org These complexes are of great interest due to their potential applications in catalysis, materials science, and medicinal chemistry.

Derivatives of imidazo[1,5-a]pyridine have been extensively explored as chelating ligands, capable of binding to a single metal center through two or more donor atoms. The introduction of specific substituents onto the core scaffold allows for the creation of bidentate, tridentate, and even tetradentate ligands. mdpi.com For instance, placing a pendant pyridine (B92270) group at the 1-position of the imidazo[1,5-a]pyridine nucleus creates an N^N bidentate ligand motif, which is highly suitable for complexation with various transition metal ions. mdpi.com Similarly, introducing a hydroxyl-phenyl substituent in position three can result in an N^O chelating ligand. mdpi.comresearchgate.net This versatility in ligand design allows for the synthesis of a wide array of coordination compounds with tailored geometries and electronic properties. mdpi.com

The chelating ability of imidazo[1,5-a]pyridine derivatives has been successfully utilized to form stable organometallic complexes with a range of transition metals, including nickel (Ni), cobalt (Co), palladium (Pd), and copper (Cu). mdpi.comresearchgate.net For example, nickel(II) dichloride complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligand have been developed as catalyst precursors. mdpi.com The literature also reports the synthesis and characterization of emissive complexes with metals such as zinc (Zn) and silver (Ag), where the imidazo[1,5-a]pyridine ligand plays a crucial role in the observed luminescence. mdpi.comresearchgate.net The choice of the metal ion and the specific substitution pattern on the ligand significantly influence the properties of the resulting complex, including its catalytic activity and photophysical behavior. mdpi.commdpi.com

Imidazo[1,5-a]pyridine derivatives have emerged as important precursors for the synthesis of N-Heterocyclic Carbenes (NHCs). incemc.ro These NHCs, particularly imidazo[1,5-a]pyridin-3-ylidenes, are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and catalysis. mdpi.comorganic-chemistry.orgacs.orgrsc.org They are known for their strong σ-donating properties and the ability to form robust bonds with transition metals. mdpi.comorganic-chemistry.org An efficient, single-step, three-component coupling reaction has been developed to produce imidazo[1,5-a]pyridinium salts, which are the direct precursors to these NHCs. organic-chemistry.org This method allows for the incorporation of diverse functionalities and chiral substituents, leading to a wide range of structurally varied NHC ligands. organic-chemistry.orgacs.org These ligands have been used to create stable complexes with metals like rhodium, palladium, gold, and silver, which have shown promise in various catalytic applications. incemc.roacs.orgacs.orgnih.gov DFT calculations have revealed that imidazo[1,5-a]pyridin-3-ylidenes can exhibit strong π-accepting character, a property that can be tuned by substituents on the heterocyclic backbone. rsc.org

Table 1: Selected Metal Complexes with Imidazo[1,5-a]pyridine-based Ligands

Metal Ion Ligand Type Application/Property Reference(s)
Nickel(II) Pyridine-chelated NHC Catalyst precursor for acrylate (B77674) synthesis mdpi.com
Rhodium(I) Chiral NHC-oxazoline Enantioselective hydrosilylation of ketones acs.org
Palladium(II) NHC (ImPy) Precatalysts for cross-coupling reactions nih.gov
Copper(I) NHC Catalyst for direct C-H carboxylation researchgate.net
Zinc(II) N^N bidentate Luminescent materials mdpi.comresearchgate.net
Gold(I) NHC Anti-tumor agents incemc.ro
Silver(I) NHC Carbene transfer reagents incemc.roacs.org

Materials Science Research

The unique photophysical properties of imidazo[1,5-a]pyridine derivatives make them highly attractive for applications in materials science. Their inherent fluorescence, combined with excellent chemical and thermal stability, has led to their investigation in areas such as organic electronics and chemical sensing. rsc.orgrsc.orgresearchgate.net

Imidazo[1,5-a]pyridine and its derivatives are well-known for their remarkable luminescent properties. rsc.orgrsc.org These compounds often exhibit intense blue or greenish-yellow emission in both solution and the solid state. mdpi.comresearchgate.netrsc.org A key characteristic of these fluorophores is their large Stokes shift, which can be as high as 100-150 nm. rsc.org This feature is advantageous in various applications as it minimizes self-absorption and improves detection sensitivity. The emission wavelength and quantum yield (Φ) can be effectively tuned by introducing different substituents at various positions on the imidazo[1,5-a]pyridine nucleus. researchgate.net For instance, trifluoromethylated derivatives have shown quantum yields ranging from 13% to 39% in acetonitrile (B52724) solution and 10% to 58% in a polymeric matrix. researchgate.net Similarly, the introduction of methoxy (B1213986) substituents has been shown to increase the emission quantum yield from 22% to 50%. researchgate.net These tunable photophysical properties make imidazo[1,5-a]pyridine a versatile scaffold for the development of novel fluorophores. mdpi.com

Table 2: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives

Derivative Solvent/State Emission Max (nm) Quantum Yield (Φ) Stokes Shift (nm) Reference(s)
2,6-dichlorophenyl substituted CH2Cl2 solution Blue emission 0.49 - researchgate.net
2,6-dichlorophenyl substituted Solid state Blue emission 0.39 - researchgate.net
Methoxy substituted - - up to 50% Tunable researchgate.net
Trifluoromethylated Acetonitrile - 13% - 39% Large researchgate.net
Trifluoromethylated Polymeric matrix - 10% - 58% Large researchgate.net
General Impy derivatives - 450 - 530 up to 50% up to 150 rsc.org

The excellent luminescent characteristics and stability of imidazo[1,5-a]pyridine derivatives have paved the way for their use in organic optoelectronic devices. rsc.orgrsc.orgresearchgate.net They have been investigated as emissive materials in the fabrication of Organic Light Emitting Diodes (OLEDs). mdpi.comtandfonline.com For example, an imidazo[1,5-a]pyridine-anthracene based fluorophore has been successfully used to create a greenish-yellow OLED with good device performance, including a luminous efficiency of 4.4 cd A⁻¹ and an external quantum efficiency of 3.2%. tandfonline.com The development of dual-state emissive fluorophores based on this scaffold, which exhibit high emission in both solution and the solid state, helps to overcome the aggregation-caused quenching (ACQ) problem often encountered in solid-phase devices. rsc.org

Beyond OLEDs, these compounds have shown great potential as fluorescent sensors for the detection of various analytes. rsc.orgresearchgate.net Their emission properties can be sensitive to the surrounding environment, such as pH, allowing for their use as fluorescent pH sensors. rsc.org For instance, a sensor based on the imidazo[1,5-a]pyridine moiety was designed for the rapid and selective detection of sulfite, exhibiting a fast response time and a low detection limit. nih.gov Furthermore, coordination polymers derived from imidazo[1,5-a]pyridine have been reported to detect ions like Cu²⁺ in aqueous solutions. mdpi.com

Role in Advanced Photonic Materials

Derivatives of the imidazo[1,5-a]pyridine scaffold are recognized for their valuable photophysical properties, making them promising candidates for advanced photonic and optoelectronic materials. rsc.orgresearchgate.net These compounds often exhibit intense light emission and are noted for their photostability. researchgate.netmdpi.com Key characteristics that make them suitable for these applications include high photoluminescent quantum yields (QY), which can reach up to 50% in some cases, and significant Stokes shifts, with observed shifts as large as 150 nm. researchgate.net The Stokes shift, the difference between the maxima of the absorption and emission spectra, is a particularly useful property for applications like down-shifting luminescent layers and in the fabrication of optoelectronic devices. mdpi.comunito.it

The electronic structure of these molecules, particularly the conjugated π-systems, plays a critical role in defining their optical and electrochemical properties. researchgate.net The synthetic accessibility of the imidazo[1,5-a]pyridine core allows for straightforward functionalization, enabling the tuning of these photophysical properties to meet the requirements of specific applications. mdpi.comresearchgate.net Research has shown that substitutions at the 1 and 3 positions of the nucleus are key for modifying rotational barriers and the frontier molecular orbitals, which in turn influences the luminescent behavior. researchgate.net This structural versatility has led to their incorporation into various metal complexes to create emissive materials for optical devices. researchgate.netresearchgate.net

pH-Sensing Applications

The inherent bipolar nature of the imidazole (B134444) ring within the imidazo[1,5-a]pyridine structure has been leveraged for the development of fluorescent pH sensors. rsc.org Certain donor-π-acceptor fluorophores based on this scaffold display a distinct "on-off-on" fluorescence response to changes in pH. rsc.org This behavior is characterized by significant shifts in emission color, which can be observed both in solution and in a thin-film state. rsc.org

In acidic conditions (pH < 4), the nitrogen atom in the imidazo[1,5-a]pyridine ring undergoes protonation. rsc.org This protonation alters the electronic structure of the molecule, resulting in a redshift of the emission spectrum and a visible color change to orange. rsc.org As the pH increases to above 4, the molecule is deprotonated, and the fluorescence shifts back to a greenish-yellow state. rsc.org This reversible acidochromic behavior makes these compounds effective for detecting acidic volatile organic compounds. rsc.org The sensing mechanism, confirmed through 1H-NMR and DFT analyses, is based on the formation of a conjugate acid that is stabilized by resonance across the fused heterocyclic system. rsc.org

PropertyObservation in Imidazo[1,5-a]pyridine-based Sensors
Sensing Mechanism Reversible protonation of the imidazo[1,5-a]pyridine nitrogen atom. rsc.org
Response to pH "On-off-on" fluorescence behavior with alternating acid/base addition. rsc.org
Emission at pH < 4 Orange emissive state. rsc.org
Emission at pH > 4 Greenish-yellow emissive state. rsc.org
Application Detection of volatile organic compounds with high acidity. rsc.org

**6.3. Catalysis

While extensively used as ligands in metal-based catalysis, the imidazo[1,5-a]pyridine framework is also relevant in the domain of metal-free organocatalysis. researchgate.net Metal-free strategies offer cost-effective and environmentally favorable alternatives to traditional transition-metal catalysis. nih.gov Research has demonstrated metal-free synthetic routes for creating more complex molecules from imidazo[1,5-a]pyridine precursors. For instance, a metal-free method uses formaldehyde (B43269) as both a solvent and a carbon source to insert a methylene (B1212753) group, bridging two imidazo[1,5-a]pyridine molecules. nih.gov Another approach involves a sequential dual oxidative amination of C(sp³)–H bonds under ambient, metal-free conditions to produce imidazo[1,5-a]pyridines. organic-chemistry.org The resulting complex structures, such as methylene-bridged bis-imidazo[1,5-a]pyridines, have been shown to act as effective ligands, highlighting the scaffold's utility in preparing new catalytic systems. nih.gov

The imidazo[1,5-a]pyridine framework is a versatile ligand in transition metal catalysis. beilstein-journals.org Its derivatives can coordinate with a wide range of transition metal ions, forming numerous metal complexes with diverse coordination motifs. nih.govacs.org The resulting complexes are used in various catalytic processes. uva.es For example, bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane has been successfully employed as a ligand in copper-catalyzed reactions. nih.govacs.org

The adaptability of the imidazo[1,5-a]pyridine ligand allows it to coexist with a variety of other ligands, from soft ligands like phosphines to hard oxygen or nitrogen donors. uva.es This versatility has led to the synthesis of a broad spectrum of classic and organometallic complexes. uva.es

Table of Imidazo[1,5-a]pyridine-Metal Complexes in Catalysis

Metal Center Example Complex/Application
Copper (Cu) [Cu(PPh₃)₂(Py-indz)]BF₄; used in various C-H functionalization and coupling reactions. acs.orguva.esnih.gov
Manganese (Mn) [MnBr(CO)₃(Py-indz)]; ligand prepared within the coordination sphere of a Mn(II) complex. uva.es
Rhenium (Re) [ReBr(CO)₃(Py-indz)]. uva.es
Molybdenum (Mo) [Mo(CO)₄(Py-indz)]. uva.es
Ruthenium (Ru) [RuCl(p-cym)(Py-indz)]PF₆; features a "three-legged piano-stool" geometry. uva.es
Palladium (Pd) The framework can coordinate with Pd ions for various coupling reactions. acs.org
Nickel (Ni) The framework is known to coordinate with Ni ions. acs.org

| Cobalt (Co) | The framework can coordinate with Co ions. acs.org |

Bioactive Compound Research (Excluding Clinical Human Trial Data)

The imidazo[1,5-a]pyridine core is considered a privileged pharmacophoric scaffold in medicinal chemistry. beilstein-journals.org A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The imidazopyridine class of heterocycles, in general, is recognized as a "drug prejudice" scaffold due to its frequent appearance in compounds with a wide array of biological activities. nih.govrsc.org

The imidazo[1,5-a]pyridine nucleus specifically is found in several biologically active compounds, demonstrating its utility in the design of novel therapeutic agents. beilstein-journals.org Its rigid, bicyclic structure provides a fixed orientation for appended functional groups, which is advantageous for binding to biological targets. The versatility of the scaffold allows for extensive structural modifications to optimize pharmacological effects through structure-activity relationship (SAR) studies. nih.gov

Examples of Bioactive Compounds Featuring the Imidazo[1,5-a]pyridine Scaffold

Compound Name Reported Biological Activity/Target
C 1311 Potent antitumor agent; Topoisomerase II inhibitor. beilstein-journals.org
Pirmagrel Cytotoxic immunosuppressant; DNA synthesis inhibitor. beilstein-journals.org

| Cribrostatin 6 | A natural alkaloid isolated from marine sponges. beilstein-journals.org |

Investigation of Enzymatic Inhibition Mechanisms

Derivatives of the imidazo[1,5-a]pyridine scaffold have been identified as inhibitors of various enzymes, prompting detailed mechanistic studies to understand their mode of action. A significant area of investigation has been the inhibition of insulin-regulated aminopeptidase (B13392206) (IRAP), an enzyme linked to cognitive functions. nih.gov

In one study, a series of 48 imidazo[1,5-a]pyridine-based compounds were characterized as inhibitors of IRAP. nih.gov Kinetic studies were performed to elucidate the mechanism by which these compounds inhibit the enzyme's activity. The research revealed that these derivatives act as non-competitive inhibitors with respect to the small L-leucine-based IRAP substrate. nih.gov This finding is noteworthy because it contrasts with other known inhibitors of IRAP, such as peptide-based compounds and benzopyrans, which typically exhibit a competitive binding mode. nih.gov The non-competitive mechanism suggests that the imidazo[1,5-a]pyridine derivatives bind to an allosteric site on the IRAP enzyme, rather than the active site where the substrate binds. This distinction is fundamental for guiding future drug design and optimization efforts. nih.gov

Additionally, research has extended to the synthesis of imidazo[1,5-a]pyridine derivatives as potential cysteine protease inhibitors, indicating the scaffold's versatility in targeting different classes of enzymes. rsc.org

Enzyme Target Inhibitor Class Mechanism of Inhibition Significance of Findings
Insulin-Regulated Aminopeptidase (IRAP)Imidazo[1,5-a]pyridine derivativesNon-competitiveBinds to an allosteric site, differing from known competitive inhibitors. nih.gov
Cysteine Proteases1-(2-pyridyl)imidazo[1,5-a]pyridinesNot specifiedDemonstrates the scaffold's potential to inhibit other enzyme classes. rsc.org

Development of Biological Probes (Non-Clinical)

The unique photophysical properties of the imidazo[1,5-a]pyridine scaffold make it an attractive candidate for the development of fluorescent biological probes. mdpi.comnih.gov These probes are valuable tools in chemical biology for studying cellular components and processes without a clinical or diagnostic purpose. Researchers have synthesized imidazo[1,5-a]pyridine-based fluorophores and investigated their potential as cell membrane probes. mdpi.com

These compounds are noted for their compact structure, photo/thermal stability, and significant solvatochromic behavior—meaning their fluorescence properties change with the polarity of their environment. mdpi.comnih.gov This characteristic is particularly useful for membrane probes, as it allows for the study of membrane dynamics, hydration, and fluidity. mdpi.com

A study involving five such fluorophores demonstrated their successful intercalation into liposomes, which serve as artificial models of cell membranes. mdpi.comnih.gov The interaction with the lipid bilayer was confirmed, and the influence of the lipid phase on the probes' photophysical features was evaluated through temperature-dependent experiments. nih.gov The large Stokes shift observed in these derivatives is another advantageous feature, minimizing self-quenching and improving signal detection. mdpi.com

Probe Compound Key Photophysical Property Application Model System
Imidazo[1,5-a]pyridine FluorophoresSolvatochromism, Large Stokes ShiftFluorescent Membrane ProbesLiposomes (Artificial Membranes) mdpi.comnih.gov
BPy-FL (Fluorophore)Intense emission in solid stateLatent Fingerprint Detection, pH SensingThin film rsc.org

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For imidazo[1,5-a]pyridine derivatives, SAR studies have been integral to optimizing their potency as enzyme inhibitors in non-clinical research. nih.gov

In the context of developing IRAP inhibitors, a systematic SAR investigation was initiated following a high-throughput screening campaign that identified initial hit compounds. nih.gov Researchers synthesized a series of analogues by modifying various positions on the imidazo[1,5-a]pyridine core. The primary goal was to understand which functional groups and structural modifications would enhance inhibitory activity against IRAP. nih.gov

The synthetic strategy involved several key steps:

Synthesis of Benzylamines: A Grignard reaction followed by the reduction of the resulting imine was used to produce key benzylamine (B48309) intermediates. nih.gov

Coupling and Cyclization: These intermediates were then coupled with appropriate amino acids, followed by a POCl₃-mediated ring closure to form the bicyclic imidazo[1,5-a]pyridine core. nih.gov

Functionalization: Finally, the core structure was further functionalized by reacting it with various isocyanates or isothiocyanates to yield the final library of compounds for evaluation. nih.gov

This systematic approach allowed researchers to correlate specific structural changes with observed changes in IRAP inhibition, thereby establishing a clear SAR profile for this class of compounds. nih.gov While detailed SAR data for this specific series is part of ongoing research, the methodology highlights the standard academic practice for optimizing lead compounds. For the related imidazo[1,2-a]pyridine (B132010) scaffold, SAR studies have successfully identified potent inhibitors for targets like the c-Met kinase by exploring substituents at different positions of the core structure. nih.gov

Evaluation in Cell-Based Assays (Excluding Clinical Trials)

Before any compound can be considered for further development, its activity and effects must be evaluated in relevant biological systems. In academic research, cell-based assays provide a crucial, non-clinical platform for this initial assessment. Imidazo[1,5-a]pyridine derivatives have been evaluated in various cell-based models to probe their biological activity.

For instance, a series of ruthenium(III) complexes incorporating imidazo[1,5-a]pyridine-based ligands were synthesized and evaluated for their cytotoxic effects. researchgate.net The activity of these metal complexes was tested against Schizosaccharomyces pombe (S. pombe) cells, a species of yeast often used in cell biology research as a model eukaryotic organism. The results indicated that the ruthenium complexes exhibited greater activity against the S. pombe cells compared to the uncomplexed ligands. researchgate.net

Furthermore, these complexes were screened for their antibacterial properties against a panel of two Gram-positive and three Gram-negative microorganisms. researchgate.net Such assays are fundamental in the early stages of research to identify potential biological applications and to understand the spectrum of activity for a new class of compounds.

Compound Type Assay Type Cell/Organism Model Observed Outcome
Imidazo[1,5-a]pyridine based Ru(III) complexesCytotoxicity AssayS. pombe (yeast)Metal complexes showed better activity than ligands alone. researchgate.net
Imidazo[1,5-a]pyridine based Ru(III) complexesAntibacterial ScreeningGram (+ve) and Gram (-ve) bacteriaActivity against various microorganisms was assessed. researchgate.net
Imidazo[1,2-a]pyridine derivative (EP6)5-LO Activity AssayIntact polymorphonuclear leukocytesPotent inhibition of 5-LO activity (IC₅₀ value of 0.16μM). nih.gov
Imidazo[1,2-a]pyridine derivativesAntiproliferative AssayMGC-803 gastric cancer cellsIdentified compounds with good proliferation inhibitory activity. documentsdelivered.comnih.gov

Vii. Conclusion and Future Research Directions

Summary of Key Research Findings

Research into the imidazo[1,5-a]pyridine (B1214698) core structure has yielded a wealth of information, establishing it as a "privileged scaffold" in medicinal chemistry and a versatile component in materials science. beilstein-journals.orgbeilstein-journals.org

Synthesis: The primary synthetic routes to the imidazo[1,5-a]pyridine skeleton involve the cyclocondensation of 2-(aminomethyl)pyridine (also known as 2-picolylamine) precursors with a variety of electrophilic reagents. beilstein-journals.orgbeilstein-journals.org These electrophiles include carboxylic acids, acyl anhydrides, aldehydes, and nitroalkanes. beilstein-journals.orgbeilstein-journals.org The development of efficient, often one-pot, synthetic methods allows for the creation of a diverse library of derivatives. lew.rorsc.org

Biological Activity: Derivatives of the imidazo[1,5-a]pyridine core exhibit a wide spectrum of biological activities. They have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. ontosight.ai Specific compounds have shown promise as cytotoxic immunosuppressants and DNA synthesis inhibitors. beilstein-journals.org The inherent structure of these compounds makes them attractive candidates for developing new therapeutic agents. ontosight.ai

Physicochemical and Optical Properties: The fused aromatic ring system imparts unique photophysical properties to these compounds. ukzn.ac.za Many imidazo[1,5-a]pyridine derivatives are known for their luminescence, making them suitable for applications as photoluminescent sensors and as emitters in organic light-emitting diodes (OLEDs). nih.govrsc.org Their conjugated structure also leads to interesting electronic properties. ukzn.ac.za

Coordination Chemistry: The nitrogen atoms within the heterocyclic system make imidazo[1,5-a]pyridines effective chelating ligands for transition metals. ukzn.ac.zanih.gov This has led to their use in generating pincer and N-heterocyclic carbene (NHC) ligands for catalysis. beilstein-journals.orgbeilstein-journals.org

A summary of the diverse applications of the parent scaffold is presented below.

Research AreaKey Findings and Applications of Imidazo[1,5-a]pyridines
Medicinal Chemistry Exhibit anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai
Materials Science Used as fluorophores, in OLEDs, and as photoluminescent sensors. nih.govrsc.org
Coordination Chemistry Serve as chelating ligands and precursors for N-heterocyclic carbene catalysts. beilstein-journals.orgbeilstein-journals.org

Emerging Trends in Imidazo[1,5-a]pyridin-1-ylmethanamine Chemistry

Current research on imidazo[1,5-a]pyridines points toward several emerging trends that would be applicable to the study and synthesis of this compound.

Novel Synthetic Methodologies: There is a continuous drive to develop more efficient and greener synthetic routes. This includes transition-metal-free reactions, such as iodine-mediated C–H amination, which offer an operationally simple way to produce derivatives. rsc.org The use of multi-component reactions to build molecular complexity in a single step is also a significant trend.

Functionalization for Advanced Materials: A growing area of interest is the strategic functionalization of the imidazo[1,5-a]pyridine core to fine-tune its optical and electronic properties. nih.gov Research is focused on creating derivatives that can act as highly sensitive and selective chemosensors for detecting ions and biologically important molecules like glutathione (B108866) and cysteine. nih.gov

Exploration of Biological Mechanisms: Beyond screening for general bioactivity, research is moving towards understanding the specific molecular mechanisms of action. For instance, some derivatives have been identified as potent inhibitors of enzymes like topoisomerase II, which is crucial for their anticancer effects. beilstein-journals.org This targeted approach is essential for the rational design of new drugs.

Application in Organometallic Chemistry: The use of imidazo[1,5-a]pyridine derivatives in organometallic chemistry and catalysis is expanding. Their structural versatility allows for the creation of bespoke ligands for a variety of catalytic applications, which remains an active field of investigation. nih.gov

Prospective Areas for Future Academic Investigation

Based on the existing knowledge of the imidazo[1,5-a]pyridine family, several prospective research avenues can be identified for the specific compound this compound.

Targeted Synthesis: A primary area for investigation would be the development of regioselective synthetic strategies to introduce the methanamine group specifically at the 1-position of the imidazo[1,5-a]pyridine ring. This would involve overcoming challenges in controlling the site of functionalization on the heterocyclic core.

Medicinal Chemistry Applications: The presence of a primary amine in the methanamine group offers a valuable site for further chemical modification and a potential key interaction point for biological targets. Future studies could explore:

The synthesis of a library of secondary and tertiary amines, amides, and sulfonamides derived from this compound.

Screening these new derivatives for a range of biological activities, particularly as anticancer, antimicrobial, or neurological agents, given the known potential of the parent scaffold. ontosight.ai

Materials Science and Sensor Technology: The introduction of a methanamine group could significantly alter the photophysical properties of the imidazo[1,5-a]pyridine core. Prospective research could focus on:

Investigating the fluorescence and phosphorescence characteristics of this compound and its derivatives.

Exploring its potential as a building block for new chemosensors, where the amine group could act as a binding site for specific analytes. nih.gov

Coordination Chemistry and Catalysis: The methanamine moiety provides an additional coordination site, allowing the compound to act as a bidentate or even tridentate ligand. This opens up possibilities for:

The synthesis of novel metal complexes with unique structural and electronic properties.

The evaluation of these complexes as catalysts in organic synthesis or for their own biological activities, such as antimicrobial or anticancer effects. researchgate.net

The table below outlines potential research directions.

Field of StudyProspective Research on this compound
Organic Synthesis Development of regioselective methods for synthesis and functionalization.
Medicinal Chemistry Exploration as a scaffold for novel anticancer, antimicrobial, and CNS-active drugs. ontosight.ai
Materials Science Investigation of its unique luminescent properties for sensors and optoelectronics. rsc.org
Organometallic Chemistry Use as a novel ligand for creating catalysts and bioactive metal complexes. ukzn.ac.zanih.gov

Q & A

Q. What are efficient synthetic routes for Imidazo[1,5-a]pyridin-1-ylmethanamine derivatives?

A widely validated method involves cyclocondensation of 2-picolylamines with nitroalkanes in polyphosphoric acid (PPA) medium, catalyzed by phosphorous acid. This approach achieves high efficiency under mild conditions (70–100°C, 1–2 hours) with yields ranging from 65% to 85% . Alternative routes include recyclization of itaconimides under controlled heating (80–120°C), monitored via HPLC-HRMS to track reaction intermediates and optimize pathways .

Example Reaction Conditions :

SubstrateActivatorSolventTemperature (°C)Yield (%)
2-PicolylaminePPA + H₃PO₃PPA medium70–10065–85
ItaconimideTFADCM80–12055–75

Q. How can structural confirmation of this compound derivatives be methodologically validated?

Multi-technique validation is critical:

  • HRMS : Confirm molecular formula with <5 ppm mass accuracy.
  • NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to assign proton environments and heterocyclic connectivity.
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., dihedral angles in fused rings) .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data for unexpected reaction products?

Contradictions often arise from regioisomeric byproducts or rearrangement intermediates. For example, reactions with ninhydrin may yield unexpected bis-indene-dione adducts. To resolve these:

  • Perform dynamic NMR experiments to detect tautomeric equilibria.
  • Compare experimental X-ray structures with DFT-optimized geometries to validate electronic environments .
  • Use HPLC-HRMS to isolate and characterize minor intermediates .

Q. What strategies optimize reaction conditions for scale-up or yield improvement?

  • Factorial design : Test variables (temperature, catalyst loading, solvent polarity) systematically to identify dominant factors. For example, PPA concentration significantly impacts cyclocondensation efficiency .
  • In-situ monitoring : Employ HPLC-HRMS to detect side reactions (e.g., over-oxidation) and adjust parameters in real-time .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance electrophilic activation in cyclization steps .

Q. How can computational tools aid in predicting reactivity or rearrangement pathways?

  • Density Functional Theory (DFT) : Model transition states for rearrangements (e.g., imidazo[1,5-a]imidazole → imidazo[1,5-a]pyridine) to rationalize experimental outcomes .
  • Molecular dynamics simulations : Predict solvent effects on reaction kinetics .

Q. What methodologies evaluate the biological activity of this compound derivatives?

  • Structure-activity relationship (SAR) : Synthesize chalcone or benzodiazepine conjugates and test against target enzymes (e.g., kinetoplastid proteases) .
  • In-vitro assays : Use fluorescence-based binding assays to quantify inhibition constants (Kᵢ) .

Data Contradiction and Validation

Q. How to resolve discrepancies between theoretical and experimental melting points?

  • Thermogravimetric analysis (TGA) : Confirm decomposition profiles.
  • Powder XRD : Check polymorphism, which may explain deviations from DFT-predicted lattice energies .

Q. Why do certain synthetic routes produce low yields despite optimized conditions?

  • Side reactions : Nitroalkane over-reduction or PPA-mediated decomposition. Mitigate via:
  • Lowering reaction temperature (<90°C).
  • Adding radical scavengers (e.g., BHT) to suppress oxidation .

Methodological Resources

For advanced experimental design, consult:

  • CRDC 2020 Classification : Focus on RDF2050112 (reaction fundamentals) and RDF2050108 (process simulation) .
  • Comparative analysis frameworks : Apply systematic variable testing to avoid confirmation bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,5-a]pyridin-1-ylmethanamine
Reactant of Route 2
Imidazo[1,5-a]pyridin-1-ylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.